3,5-Dichloro-2-methylpyridin-4-amine
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Overview
Description
Synthesis Analysis
3,5-Dichloro-2-methylpyridin-4-amine and its derivatives are synthesized through various chemical reactions. A related compound, 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, was synthesized via the condensation reaction of 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine, showcasing a high yield of 92.3% (Chen et al., 2016).
Molecular Structure Analysis
The molecular structures of compounds similar to 3,5-Dichloro-2-methylpyridin-4-amine have been elucidated through various techniques. For example, the crystal structure of a compound involving a related aminopyridine was determined, confirming the interaction between carboxyl and pyridine nitrogen, indicative of the complex formation processes these molecules can undergo (Montis & Hursthouse, 2012).
Chemical Reactions and Properties
The reactivity of related pyridine compounds with nucleophiles has been extensively studied. For instance, 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine reacts differently with various amines under distinct conditions to produce mono- and di-amino-substituted derivatives, demonstrating the diverse reactivity and potential for functionalization of the pyridine core (Sirakanyan et al., 2014).
Physical Properties Analysis
The physical properties of pyridine derivatives can be studied through their crystal and molecular structures, vibrational studies, and quantum chemical calculations, as demonstrated for nitro derivatives of 2-amino-4-methylpyridine. These studies provide insights into the stabilization mechanisms via hydrogen bonds and the layered arrangement of molecules, which are crucial for understanding the physical properties of such compounds (Bryndal et al., 2012).
Chemical Properties Analysis
The chemical properties of 3,5-Dichloro-2-methylpyridin-4-amine derivatives can be inferred from studies on similar compounds. For instance, the synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines from aminopyridines and Appel salt illustrates the versatile chemical reactions these pyridine derivatives can undergo, leading to a wide range of chemical structures and properties (Koutentis et al., 2011).
Scientific Research Applications
Summary of the Application
“3,5-Dichloro-2-methylpyridin-4-amine” is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It’s derivatives, trifluoromethylpyridines (TFMP), have found applications in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives are used in these industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3,5-dichloro-2-methylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWROTFWPALSQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352458 |
Source
|
Record name | 3,5-dichloro-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylpyridin-4-amine | |
CAS RN |
195045-26-2 |
Source
|
Record name | 3,5-dichloro-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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